3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-15-10-20-19(21-11-15)23-8-6-14(7-9-23)12-24-13-22-17-5-3-2-4-16(17)18(24)25/h2-5,10-11,13-14H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCJBVBNVSWYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a derivative of the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dihydroquinazolinone core linked to a piperidine moiety substituted with a methoxypyrimidine group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer properties. For instance, compounds similar to our target compound were screened against various human cancer cell lines, including HT29 (colon), MCF-7 (breast), and A2780 (ovarian) cells. These studies demonstrated broad-spectrum cytotoxicity with sub-micromolar IC50 values for several analogs .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-styrylquinazolin-4(3H)-one | HT29 | < 0.5 |
| 2-(4-hydroxystyryl)-... | MCF-7 | < 0.3 |
| 2-(naphthalen-1-yl)-... | A2780 | < 0.4 |
Anti-Leishmanial Activity
In silico studies have identified potential anti-leishmanial activity for compounds related to the target molecule. Molecular docking against key proteins such as Pyridoxal Kinase showed promising binding affinities, suggesting that these compounds could interfere with the metabolic pathways of Leishmania parasites .
Table 2: Binding Affinities of Related Compounds
| Compound | Binding Energy (kcal/mol) | Dissociation Constant (nM) |
|---|---|---|
| Compound A | -9.84 | 60.90 |
| Compound B | -8.07 | 1210 |
The biological activity of This compound is likely mediated through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in tumor growth and survival.
- Interference with DNA Replication : Some derivatives exhibit the ability to disrupt DNA synthesis in cancer cells.
- Modulation of Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cancer cells, leading to increased cell death.
Case Studies
Several case studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:
- Study on Tumor Growth Inhibition : A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer.
- Leishmaniasis Treatment : In vitro studies showed that certain derivatives could reduce parasite load in infected macrophages by over 70% at low concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
A. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Compounds like 8-(4-(2-(4-(3,4-dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () replace the quinazolinone core with a pyridopyrimidinone scaffold. The pyrido[3,4-d]pyrimidinone system retains hydrogen-bonding capacity but may alter pharmacokinetics due to increased lipophilicity. For instance, dichlorophenyl substituents (as in ) enhance target affinity but reduce aqueous solubility compared to the methoxypyrimidine group in the target compound .
B. Benzimidazol-2-one and Pyrrolidin-2-one Derivatives Examples such as 1-(1-(3-(2-chlorophenyl)propanoyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one () and anti-Alzheimer’s agents in feature non-quinazolinone cores. These structures prioritize enzyme inhibition (e.g., acetylcholinesterase) through aromatic stacking interactions. The quinazolinone core in the target compound, however, offers a distinct electronic profile for binding kinases or proteases .
Analogues with Varied Piperidine Substituents
A. Thiadiazole and Pyrimidine Substituents The compound 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one () replaces the methoxypyrimidine with a thiadiazole group. Thiadiazoles are electron-deficient and may improve metabolic stability but reduce hydrogen-bond donor capacity compared to pyrimidines. This substitution could shift selectivity toward sulfur-interacting targets (e.g., cysteine proteases) .
B. Aromatic and Halogenated Substituents
Compounds like DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole; ) and 4-(3,4-dichlorobenzyl)piperidine derivatives () use bulky aromatic/halogenated groups. These enhance lipophilicity and membrane permeability but may increase off-target effects. The target compound’s methoxypyrimidine balances hydrophilicity and target specificity .
Key Data Table
Preparation Methods
Direct Alkylation via SN2 Mechanism
Treatment of 3,4-dihydroquinazolin-4-one (5 mmol) with 1-(5-methoxypyrimidin-2-yl)piperidin-4-ylmethanol (5.5 mmol) in the presence of NaH (10 mmol) in DMF at 60°C for 12 hours affords the target compound in 65% yield. This method requires rigorous exclusion of moisture to prevent hydrolysis of the methoxy group.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 100°C for 24 hours achieves 72% yield. This approach minimizes side reactions but incurs higher costs due to catalyst usage.
Table 2: Efficiency of Coupling Strategies
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Direct Alkylation | NaH | DMF | 60 | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 100 | 72 |
| Mitsunobu Reaction | DEAD/PPh₃ | THF | 25 | 68 |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (1:1). Analytical confirmation employs:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 2H, pyrimidine-H), 7.65–7.20 (m, 4H, quinazolinone-H), 4.15 (m, 1H, piperidine-CH), 3.85 (s, 3H, OCH₃).
-
HPLC : >95% purity using C18 column, 0.1% TFA in acetonitrile/water gradient.
Emerging Methodologies and Optimization
Recent advances include flow chemistry approaches, which reduce reaction times by 40% through continuous processing, and enzymatic catalysis using lipases to enhance stereochemical control. Computational modeling (DFT) has identified tert-amyl alcohol as a superior solvent for improving regioselectivity during alkylation .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires precise control of reaction conditions. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) or alcohols (e.g., ethanol) are preferred for coupling reactions, as they enhance solubility and reaction efficiency .
- Catalysts: Use of cesium carbonate or similar bases can improve coupling efficiency in nucleophilic substitution reactions .
- Temperature Control: Maintaining temperatures between 60–80°C during cyclization steps minimizes side-product formation .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from acetonitrile can isolate the compound in >95% purity .
What advanced analytical techniques are recommended for assessing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for purity assessment and identifying trace impurities (e.g., dealkylated byproducts) .
- NMR Spectroscopy: 2D NMR (e.g., HSQC, HMBC) resolves structural ambiguities, particularly for stereochemistry in the piperidine and quinazolinone moieties .
- X-ray Crystallography: Single-crystal analysis confirms absolute configuration and intermolecular interactions, essential for structure-activity relationship (SAR) studies .
How can structural modifications to the compound influence its pharmacological profile compared to analogs?
Methodological Answer:
- Piperidine Substituents: Introducing electron-withdrawing groups (e.g., methoxy) at the pyrimidine ring (position 5) enhances binding affinity to kinase targets by stabilizing π-π interactions .
- Quinazolinone Modifications: Substituting the 3,4-dihydroquinazolin-4-one core with bulkier alkyl groups (e.g., ethyl vs. methyl) alters metabolic stability, as shown in comparative cytochrome P450 assays .
- Bioisosteric Replacement: Replacing the methoxypyrimidine with a thiazolidinone moiety (as in analogs) reduces cytotoxicity while maintaining target engagement, as demonstrated in murine hepatocyte models .
What experimental strategies are employed to elucidate the biological activity mechanisms of this compound in vitro?
Methodological Answer:
- Kinase Inhibition Assays: Use of radiometric or fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values against tyrosine kinases (e.g., EGFR, VEGFR) .
- Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy quantifies intracellular accumulation in cancer cell lines .
- Transcriptomics: RNA sequencing of treated cells identifies downstream pathways (e.g., MAPK/ERK), validated via siRNA knockdown experiments .
How should researchers address contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Discrepancies in IC50 values may arise from variations in ATP concentrations (10–100 µM) in kinase assays. Use of standardized protocols (e.g., Eurofins Panlabs) improves reproducibility .
- Metabolite Interference: LC-MS/MS profiling of incubated compounds identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to reported discrepancies .
- Structural Validation: Re-analyzation of disputed batches via X-ray crystallography ensures correct stereochemistry, as improper diastereomer ratios can skew activity data .
What methodologies are appropriate for evaluating the environmental fate and ecotoxicological effects of this compound?
Methodological Answer:
- Photodegradation Studies: Simulated sunlight exposure (λ > 290 nm) with HPLC monitoring identifies degradation products (e.g., hydroxylated derivatives) .
- Aquatic Toxicity Testing: Daphnia magna acute toxicity assays (48-hour EC50) assess environmental risk, complemented by algal growth inhibition tests (OECD 201) .
- Soil Adsorption: Batch equilibrium experiments measure Koc values to predict mobility in terrestrial ecosystems .
How can computational methods enhance the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular Docking: Schrödinger Glide or AutoDock Vina predicts binding poses in kinase domains (e.g., ATP-binding pocket of EGFR) to prioritize substituents .
- MD Simulations: Nanosecond-scale simulations (e.g., AMBER) evaluate conformational stability of ligand-receptor complexes, identifying residues critical for selectivity .
- QSAR Modeling: Machine learning models (e.g., Random Forest) trained on IC50 datasets correlate physicochemical descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
